molecular formula C12H16N4O3 B8041386 methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate

methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate

Cat. No.: B8041386
M. Wt: 264.28 g/mol
InChI Key: APYZUODTAIHPOE-UHFFFAOYSA-N
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Description

The compound identified as methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the molecular structure of this compound, resulting in derivatives with different chemical and physical properties.

Scientific Research Applications

methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, this compound might be used in the production of specialized materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which this compound is used, but they generally involve key biochemical processes that are critical for cellular function and regulation.

Comparison with Similar Compounds

methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable molecular structures or reactivity. For example, compounds such as N-(2,3-dichlorophenyl)-3-oxo-3-phenylpropanamide and other derivatives with similar functional groups could be considered. The uniqueness of this compound lies in its specific molecular configuration and the particular set of chemical and physical properties it exhibits, which distinguish it from other related compounds.

Properties

IUPAC Name

methyl N-[amino-[2-(propanoylamino)anilino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-3-10(17)14-8-6-4-5-7-9(8)15-11(13)16-12(18)19-2/h4-7H,3H2,1-2H3,(H,14,17)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZUODTAIHPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1NC(=NC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=CC=C1NC(=NC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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